Home > Products > Screening Compounds P787 > Buclizine-d8 (dihydrochloride)
Buclizine-d8 (dihydrochloride) -

Buclizine-d8 (dihydrochloride)

Catalog Number: EVT-12562918
CAS Number:
Molecular Formula: C28H35Cl3N2
Molecular Weight: 514.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Buclizine-d8 (dihydrochloride) is a deuterated derivative of Buclizine, which is classified as an H1-receptor antihistamine and a piperazine antihistamine. It is primarily utilized in the treatment of nausea, vomiting, and motion sickness. The deuteration enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways more accurately due to the distinct mass of deuterium compared to hydrogen.

Source

Buclizine-d8 is synthesized from Buclizine through various chemical processes that incorporate deuterium atoms into the molecule. It is commonly produced in laboratory settings and may also be available through specialized chemical suppliers.

Classification
  • Type: H1-receptor antihistamine
  • Sub-class: Piperazine antihistamine
  • IUPAC Name: (RS)-1-[(4-chlorophenyl)-phenyl-methyl]-4-[(4-tert-butylphenyl)methyl]piperazine
Synthesis Analysis

Methods

The synthesis of Buclizine-d8 typically involves the following steps:

  1. Deuteration: The process begins with the hydrogen-deuterium exchange, where hydrogen atoms in Buclizine are replaced with deuterium atoms. This can be achieved using:
    • Deuterated solvents: These act as sources of deuterium.
    • Catalytic methods: Catalysts facilitate the exchange reaction under controlled conditions.
  2. Chemical Reactions: The synthetic pathway may involve reactions such as:
    • Nucleophilic substitution: This can be used to introduce functional groups at specific sites on the molecule.
    • Hydrolysis or esterification: Depending on the desired final product characteristics.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of the final product.

Molecular Structure Analysis

Structure

Buclizine-d8 retains the core structure of Buclizine but features deuterium atoms incorporated into specific positions within the molecule. The structural formula can be represented as follows:

  • Molecular Formula: C22H30ClN2O2
  • Molecular Weight: 433 g/mol (for non-deuterated form)

Data

The presence of deuterium alters the molecular vibrations and can be detected using spectroscopic techniques, aiding in pharmacokinetic studies.

Chemical Reactions Analysis

Reactions

Buclizine-d8 can undergo various chemical reactions similar to its non-deuterated counterpart:

  1. Oxidation: Reaction with oxidizing agents may yield sulfoxides or sulfones.
  2. Reduction: Reducing agents can convert functional groups within the phenothiazine ring.
  3. Electrophilic Aromatic Substitution: This allows for the introduction of different substituents onto the aromatic rings.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens or nitrating agents under acidic or basic conditions.
Mechanism of Action

Buclizine-d8 functions primarily by blocking histamine H1 receptors located in the central nervous system, particularly at the chemoreceptor trigger zone involved in vomiting. Additionally, it exhibits anticholinergic properties by blocking muscarinic receptors, further contributing to its antiemetic effects.

Process and Data

The mechanism involves:

  • Histamine Blockade: Prevents histamine from binding to its receptors, thus reducing nausea.
  • Anticholinergic Activity: Reduces gastrointestinal motility and secretions, alleviating symptoms associated with motion sickness.
Physical and Chemical Properties Analysis

Physical Properties

PropertyValue
Molecular Weight433 g/mol
Physical AppearanceLiquid
Melting Point218 °C
Solubility2.46e-04 g/L
Octanol/Water Partition Coefficient7.1

Chemical Properties

Buclizine-d8 is stable under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or strong oxidizing agents.

Applications

Buclizine-d8 has a variety of applications in scientific research:

  • Pharmacokinetics: Used as a reference standard in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic labeling.
  • Biological Studies: Investigates dopamine receptor interactions and other biological processes influenced by histamine.
  • Clinical Research: Assists in understanding the metabolism and pharmacodynamics of Buclizine in therapeutic contexts.
  • Pharmaceutical Development: Aids in quality control and formulation development for new antihistamine drugs.

Properties

Product Name

Buclizine-d8 (dihydrochloride)

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride

Molecular Formula

C28H35Cl3N2

Molecular Weight

514.0 g/mol

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H/i17D2,18D2,19D2,20D2;;

InChI Key

SDBHDSZKNVDKNU-BOOOJWDWSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=C(C=C2)C(C)(C)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.